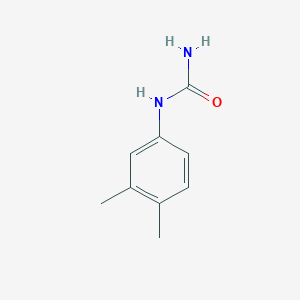

N-(3,4-dimethylphenyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHGNFGNYRBWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921257 | |

| Record name | N-(3,4-Dimethylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-79-4 | |

| Record name | N-(3,4-Dimethylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N-(3,4-dimethylphenyl)urea from 3,4-dimethylaniline

An In-depth Technical Guide to the Synthesis of N-(3,4-dimethylphenyl)urea from 3,4-dimethylaniline

Abstract

The urea functional group is a cornerstone in medicinal chemistry and materials science, valued for its hydrogen bonding capabilities and structural rigidity. N-(3,4-dimethylphenyl)urea serves as a crucial intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive, in-depth technical overview for the synthesis of N-(3,4-dimethylphenyl)urea, starting from 3,4-dimethylaniline. It is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation. The narrative balances established protocols with mechanistic insights to ensure a reproducible and scalable synthesis.

Introduction and Strategic Overview

The synthesis of substituted ureas is a fundamental transformation in organic chemistry. Traditional methods often rely on hazardous reagents like phosgene or the corresponding isocyanates.[1][2] While effective, the high toxicity and handling difficulties associated with these materials have driven the development of safer and more accessible alternatives.[3][4][5][6][7]

This guide focuses on a robust and widely applicable laboratory-scale method: the reaction of 3,4-dimethylaniline with potassium isocyanate in an acidic aqueous medium. This approach avoids the direct handling of volatile and toxic isocyanates by generating the reactive species, isocyanic acid (HNCO), in situ. It represents a balance of efficiency, safety, and practicality, making it a preferred choice for many research and development settings.

We will explore the following key areas:

-

Reaction Principles: A detailed look at the mechanism and the role of each reagent.

-

Experimental Protocol: A step-by-step guide for the synthesis, purification, and isolation of the target compound.

-

Safety & Handling: Critical safety protocols for the reagents involved.

-

Analytical Characterization: A full suite of analytical techniques to confirm the identity and purity of the final product.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic addition of the amine to an in situ-generated electrophile, isocyanic acid. The overall transformation is depicted below.

Figure 1: Conceptual overview of the two-stage reaction process.

The key steps and the rationale behind the experimental conditions are as follows:

-

Protonation of Potassium Isocyanate: Potassium isocyanate (KOCN) is a stable, solid salt. In the presence of an acid (e.g., acetic acid or hydrochloric acid), the cyanate ion is protonated to form isocyanic acid (HNCO). This is the key electrophilic species in the reaction.

-

Nucleophilic Attack by the Amine: 3,4-dimethylaniline, a primary aromatic amine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of isocyanic acid.

-

Proton Transfer: A subsequent proton transfer results in the formation of the stable, neutral N-(3,4-dimethylphenyl)urea product.

Why is an acidic medium necessary? The acid serves two primary purposes: it catalyzes the formation of the reactive isocyanic acid and helps to solubilize the starting aniline by forming the corresponding anilinium salt, which can be beneficial in an aqueous reaction medium. The reaction relies on the equilibrium between the protonated anilinium salt and the free amine; only the free amine is nucleophilic enough to react with the isocyanic acid.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis on a standard laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) |

| 3,4-Dimethylaniline | 95-64-7 | 121.18 | 1.21 g | 10.0 |

| Potassium Isocyanate | 590-28-3 | 81.12 | 1.05 g | 13.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 1.2 mL | ~21.0 |

| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - |

Equipment

-

100 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula and weighing balance

-

Heating mantle or hot plate

Step-by-Step Synthesis Procedure

-

Preparation of the Aniline Solution: In a 100 mL Erlenmeyer flask, combine 1.21 g (10.0 mmol) of 3,4-dimethylaniline with 25 mL of deionized water and 1.2 mL of glacial acetic acid. Stir the mixture at room temperature until the aniline has completely dissolved. A clear, homogeneous solution should be obtained.

-

Preparation of the Isocyanate Solution: In a separate beaker, dissolve 1.05 g (13.0 mmol, 1.3 equivalents) of potassium isocyanate in 25 mL of deionized water. Gentle warming may be applied if necessary to facilitate dissolution.

-

Reaction: While stirring the aniline solution, add the potassium isocyanate solution in one portion. A white precipitate of N-(3,4-dimethylphenyl)urea should begin to form almost immediately.

-

Reaction Completion: Continue to stir the reaction mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any unreacted salts and acetic acid.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a hot 50:50 ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air-dry on the filter paper. For complete drying, place the product in a desiccator or a vacuum oven at low heat (40-50 °C).

-

Yield Calculation: Weigh the final, dry product and calculate the percentage yield.

Figure 2: Experimental workflow for the synthesis of N-(3,4-dimethylphenyl)urea.

Safety and Handling

Professional laboratory practice requires a thorough understanding of the hazards associated with all reagents.

-

3,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause damage to organs through prolonged or repeated exposure.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8][10][11]

-

Potassium Isocyanate: Harmful if swallowed. Avoid generating dust.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

General Isocyanate Hazards: While this protocol avoids direct use of volatile isocyanates, it is crucial for chemists to be aware of their general toxicity. Isocyanates are potent respiratory and skin sensitizers, and exposure can lead to occupational asthma.[3][6][7]

Analytical Characterization of N-(3,4-dimethylphenyl)urea

Confirmation of the product's identity and purity is essential. The following data are expected for the successful synthesis of N-(3,4-dimethylphenyl)urea (C₉H₁₂N₂O, M.W. 164.21 g/mol ).

| Technique | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 152-155 °C (literature values may vary slightly). |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.2 (s, 1H, -NH-CO-), δ ~7.1 (s, 1H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~5.8 (s, 2H, -NH₂), δ ~2.1 (s, 3H, Ar-CH₃), δ ~2.0 (s, 3H, Ar-CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~155 (C=O), δ ~137 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~120 (Ar-C), δ ~117 (Ar-C), δ ~19 (CH₃), δ ~18 (CH₃). |

| IR Spectroscopy (KBr, cm⁻¹) | ~3430-3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1300 (C-N stretch).[12][13] |

| Mass Spec. (ESI+) | m/z 165.10 [M+H]⁺, 187.08 [M+Na]⁺. |

Interpretation Notes:

-

¹H NMR: The two NH protons of the -NH-CO-NH₂ group can be distinct. The broad singlet for the -NH₂ protons and the singlet for the other NH proton are characteristic. Their chemical shifts are solvent-dependent and may exchange with D₂O.

-

IR Spectroscopy: The strong carbonyl (C=O) absorption around 1640 cm⁻¹ is a key indicator of urea formation. The presence of N-H stretching bands confirms the presence of the amine and amide functionalities.[13][14]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern often involves the cleavage of the C-N bond, which can help differentiate isomers.[15]

Conclusion and Future Perspectives

The via the potassium isocyanate route is a highly reliable, efficient, and relatively safe method for laboratory applications. It provides high yields of a pure product with a straightforward workup and purification procedure. This guide has detailed the essential mechanistic underpinnings, a validated experimental protocol, and the necessary analytical controls to ensure success.

For professionals in drug development and industrial chemistry, exploring even "greener" and more atom-economical synthetic routes remains a priority. Future work in this area continues to focus on phosgene-free methods that utilize carbon dioxide (CO₂) as a direct C1 building block.[1][16][17][18][19] These processes, often requiring catalytic activation, represent the next frontier in sustainable urea synthesis, aiming to reduce hazardous waste and utilize a renewable carbon source.

References

-

Fujita, S., Bhanage, B. M., & Arai, M. (2004). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, 33(6), 742-743. [Link]

-

Gassman, P. G., & Gremban, C. G. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340-1343. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. [Link]

-

Deng, Y., Shi, F., Sima, T., Peng, J., Gu, Y., & Qiao, B. (2002). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 41(24), 4711-4713. [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477-4483. [Link]

-

Brown, W. E. (1990). Environmental toxicity of isocyanates. CDC Stacks. [Link]

-

Wikipedia. (n.d.). Isocyanate. [Link]

-

ResearchGate. (n.d.). IR spectra of the three model urea molecules. [Link]

-

California Department of Public Health (CDPH). (2014). Isocyanates: Working Safely. [Link]

-

SciSpace. (2004). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

-

Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913-920. [Link]

-

ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]

-

CPAChem. (2024). Safety data sheet: 3,4-Dimethylaniline. [Link]

-

McGhee, W., Riley, D., Christ, K., Pan, Y., & Parnas, B. (2003). Carbon Dioxide as a Phosgene Replacement: Synthesis and Mechanistic Studies of Urethanes from Amines, CO2, and Alkyl Chlorides. The Journal of Organic Chemistry, 68(9), 3637-3642. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. [Link]

-

Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119. [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology. [Link]

-

Yadav, A. K., Singh, V. K., & Srivastava, V. P. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(38), 21338-21344. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. [Link]

-

Wang, H., Xin, Z., & Li, Y. (2017). Urea synthesis from aniline and CO2 and CS2. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-N-n-butylthio-N'-(3,4-dimethylphenyl)-urea. [Link]

-

Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(18), e9161. [Link]

-

ResearchGate. (2002). Urea and urea-water solutions - An infrared study. [Link]

-

NIST WebBook. (n.d.). Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. [Link]

-

Defense Technical Information Center (DTIC). (1969). INFRARED SPECTRA OF COMPOUNDS OF UREA WITH ACIDS. [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

PrepChem. (n.d.). Synthesis of 3,4-dimethylaniline. [Link]

-

PubChem. (n.d.). N,N-Dimethylurea. [Link]

-

PubMed Central (PMC). (n.d.). How To Get Isocyanate?. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2017). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]

-

PubMed. (n.d.). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. cdph.ca.gov [cdph.ca.gov]

- 7. safework.nsw.gov.au [safework.nsw.gov.au]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ionike.com [ionike.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N-(3,4-dimethylphenyl)urea Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The N-(3,4-dimethylphenyl)urea scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the backbone for a diverse array of biologically active compounds. Its inherent ability to form key hydrogen bonding interactions, coupled with the tunable physicochemical properties afforded by substitution, has positioned it as a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of N-(3,4-dimethylphenyl)urea derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates mechanisms of action, and provides detailed experimental protocols to empower the rational design and evaluation of next-generation therapeutics based on this versatile chemical framework.

I. Anticancer Activity: Targeting the Engines of Malignancy

N-(3,4-dimethylphenyl)urea derivatives have demonstrated significant promise as anticancer agents, primarily through their potent inhibition of key protein kinases that drive tumor growth, proliferation, and angiogenesis.[1] This section will delve into the mechanistic underpinnings of their antitumor effects, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Raf-MEK-ERK signaling cascade.

Mechanism of Action: Inhibition of Key Kinase Signaling Pathways

Many aromatic and heterocyclic urea derivatives exhibit their anticancer properties by targeting receptor tyrosine kinases (RTKs), Raf kinases, and other protein tyrosine kinases that are pivotal in tumorigenesis.[1]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] N-(3,4-dimethylphenyl)urea derivatives have been identified as potent inhibitors of VEGFR-2. By competing with ATP for the binding site in the kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3]

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

The Raf-MEK-ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[4] Certain N-(3,4-dimethylphenyl)urea derivatives function as inhibitors of Raf kinases, particularly B-Raf. By blocking Raf activity, these compounds prevent the phosphorylation and activation of MEK, which in turn cannot activate ERK. This disruption of the signaling cascade ultimately leads to a decrease in cell proliferation and the induction of apoptosis in cancer cells.

Caption: Inhibition of the Raf-MEK-ERK Signaling Pathway.

Structure-Activity Relationships (SAR)

The anticancer potency of N-(3,4-dimethylphenyl)urea derivatives is significantly influenced by the nature of the substituents on the second phenyl ring. Key SAR insights include:

-

Substitution on the Terminal Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl or chloro groups, on the terminal phenyl ring often enhances anticancer activity.[5]

-

Linker Moiety: The urea linkage is crucial for activity, acting as a hydrogen bond donor and acceptor to interact with the kinase active site.

-

Overall Molecular Conformation: The relative orientation of the two phenyl rings and the planarity of the urea linkage are important for optimal binding to the target kinase.

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory potency of a test compound against VEGFR-2 or B-Raf kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[2][6][7]

Materials:

-

Recombinant human VEGFR-2 or B-Raf(V600E) kinase domain[6][8]

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

-

ATP[6]

-

Specific substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2, MEK1 for B-Raf)[6][7]

-

Test compound dissolved in DMSO

-

Kinase-Glo® Max detection reagent[6]

-

White, opaque 96-well or 384-well plates[6]

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP (at a concentration near its Km for the respective kinase), and the specific substrate.

-

Reaction Setup:

-

To "Test Inhibitor" wells, add the diluted test compound.

-

To "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add the corresponding dilution of DMSO.

-

Add the diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of kinase assay buffer to the "Blank" wells.

-

Initiate the reaction by adding the master mixture to all wells.

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[6][7]

-

Detection:

-

Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value by fitting the data to a dose-response curve.

This colorimetric assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)[10]

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

II. Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, N-(3,4-dimethylphenyl)urea derivatives have also been investigated for their antimicrobial and anti-inflammatory properties, suggesting a broader therapeutic utility.

Antimicrobial Activity

The antimicrobial potential of urea derivatives has been explored against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.

Anti-inflammatory Activity

Certain urea derivatives have been shown to possess anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition represents a viable therapeutic strategy.[11]

Experimental Protocols for Antimicrobial and Anti-inflammatory Evaluation

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[11][13]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound dissolved in DMSO

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11]

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 540-550 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

III. Synthesis of N-(3,4-dimethylphenyl)urea Derivatives

A common and straightforward method for the synthesis of N-(3,4-dimethylphenyl)urea derivatives involves the reaction of 3,4-dimethylphenyl isocyanate with a primary or secondary amine.[14]

Caption: General Synthetic Workflow.

General Synthetic Procedure

To a stirred solution of the desired primary or secondary amine (1 equivalent) in an inert solvent such as acetone or tetrahydrofuran, 3,4-dimethylphenyl isocyanate (1 equivalent) is added dropwise at room temperature.[14] The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is typically collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the desired N-(3,4-dimethylphenyl)urea derivative.

IV. Conclusion and Future Perspectives

N-(3,4-dimethylphenyl)urea derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, warrants further investigation and optimization. The exploration of their antimicrobial and anti-inflammatory properties opens new avenues for their therapeutic application. The synthetic accessibility of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the rational design of novel, potent, and selective drug candidates. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates through preclinical and clinical development.

V. References

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

Synthesis of N-methyl-N-n-butylthio-N'-(3,4-dimethylphenyl)-urea. PrepChem.com. Available from: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society. Available from: [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. Available from: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

Identification of BRAF inhibitors through in silico screening. BMC Cancer. Available from: [Link]

-

Urea Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available from: [Link]

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available from: [Link]

-

Practical synthesis of urea derivatives. Google Patents. Available from:

-

BRAF (V600E) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan Journal of Chemistry. Available from: [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research on Pharmaceutical Sciences. Available from: [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available from: [Link]

-

Urea, phenyl-, and. Organic Syntheses Procedure. Available from: [Link]

-

Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. International Journal of Molecular Sciences. Available from: [Link]

-

Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. asianpubs.org [asianpubs.org]

Unraveling the Cellular Mechanisms of N-(3,4-dimethylphenyl)urea: A Technical Guide for Researchers

An In-Depth Exploration of Potential Biological Activities and Research Methodologies for a Versatile Phenylurea Scaffold

Introduction: The Phenylurea Moiety as a Privileged Scaffold in Drug Discovery

N-(3,4-dimethylphenyl)urea belongs to the substituted phenylurea class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry and agrochemicals. The urea functional group, with its capacity to form multiple stable hydrogen bonds, serves as a crucial anchor for interactions with various biological targets, thereby modulating potency and selectivity.[1][2] While N-(3,4-dimethylphenyl)urea itself is frequently utilized as a key intermediate in the synthesis of more complex biologically active molecules,[3][4][5] its intrinsic cellular effects are less characterized. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action of N-(3,4-dimethylphenyl)urea in cells. By examining the well-documented activities of structurally related phenylurea derivatives, we can infer and propose likely cellular targets and pathways for this compound, and outline experimental approaches to validate these hypotheses.

Proposed Mechanism of Action 1: Inhibition of Photosynthetic Electron Transport

A primary and well-established mechanism of action for many substituted phenylurea compounds is the inhibition of photosynthesis, specifically targeting Photosystem II (PSII).[6][7] This has led to their widespread use as herbicides.[8][9]

Molecular Target and Pathway

Phenylurea herbicides, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), act by binding to the D1 protein of the PSII complex in chloroplasts.[6][10] This binding event blocks the plastoquinone (QB) binding site, thereby interrupting the photosynthetic electron transport chain.[6] The inhibition of electron flow leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death in plants.[10]

Given the structural similarity of N-(3,4-dimethylphenyl)urea to known photosynthetic inhibitors, it is plausible that it could exert a similar effect. The dimethylphenyl group's lipophilicity may facilitate its transport across cell and chloroplast membranes.[6]

Experimental Workflow for Assessing Photosynthetic Inhibition

Caption: Workflow for evaluating the photosynthetic inhibitory activity of N-(3,4-dimethylphenyl)urea.

Detailed Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay

-

Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves (Spinacia oleracea L.) using differential centrifugation in a buffered sucrose solution.[6]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., HEPES-KOH), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Compound Treatment: Add varying concentrations of N-(3,4-dimethylphenyl)urea (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a known inhibitor like Diuron as a positive control and a solvent-only group as a negative control.

-

Measurement of PET: Expose the samples to light and monitor the reduction of the electron acceptor over time using a spectrophotometer. The rate of reduction is indicative of the PET rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value, the concentration required to inhibit PET by 50%.

Proposed Mechanism of Action 2: Kinase Inhibition in Mammalian Cells

The diaryl urea scaffold is a prominent feature in numerous clinically approved and investigational kinase inhibitors.[11][12] These compounds often target receptor tyrosine kinases (RTKs) that play critical roles in cancer cell proliferation, survival, and angiogenesis.[13]

Potential Molecular Targets and Signaling Pathways

Based on the activities of structurally related diaryl ureas, N-(3,4-dimethylphenyl)urea could potentially inhibit various kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis. Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.[11]

-

Fibroblast Growth Factor Receptors (FGFRs): Overexpression of FGFRs is linked to the development of various cancers.[11]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[11]

-

c-MET: Its activation promotes tumor metastasis and cell proliferation.[13]

The urea moiety in these inhibitors typically forms crucial hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy adjacent hydrophobic pockets.[11] The 3,4-dimethylphenyl group of the compound would likely occupy one of these hydrophobic pockets.

Signaling Pathway: Potential Inhibition of the VEGFR-2 Pathway

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by N-(3,4-dimethylphenyl)urea.

Experimental Approach: In Vitro Kinase Inhibition and Cellular Proliferation Assays

-

In Vitro Kinase Assay:

-

Utilize a panel of recombinant human kinases (e.g., VEGFR-2, FGFR1, PDGFR-β).

-

Measure kinase activity in the presence of varying concentrations of N-(3,4-dimethylphenyl)urea using methods such as radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence-based assays.

-

Determine the IC50 value for each kinase to assess potency and selectivity.

-

-

Cellular Proliferation Assay (MTT Assay):

-

Culture relevant cancer cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or cancer cell lines known to overexpress the target kinases).[11]

-

Treat the cells with a range of concentrations of N-(3,4-dimethylphenyl)urea for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, which is converted to a colored formazan product by metabolically active cells.

-

Measure the absorbance of the formazan product to quantify cell viability and determine the GI50 (concentration for 50% growth inhibition).[11]

-

Proposed Mechanism of Action 3: Anti-inflammatory and Antimicrobial Activities

Derivatives of N-aryl urea have also been reported to possess anti-inflammatory and antimicrobial properties.[14] This suggests that N-(3,4-dimethylphenyl)urea could modulate inflammatory pathways or exhibit direct effects against microbial pathogens.

Potential Anti-inflammatory Mechanisms

-

Inhibition of Pro-inflammatory Cytokines: Some urea derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation.[14] The underlying mechanism may involve the modulation of intracellular signaling pathways that regulate the transcription of these cytokines, such as the NF-κB pathway.

Potential Antimicrobial Mechanisms

-

Enzyme Inhibition: Phenylurea compounds could potentially inhibit essential microbial enzymes. For example, a phenyl-urea derivative was found to target penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, which is involved in cell wall synthesis.[15][16]

-

Disruption of Membrane Integrity: The lipophilic nature of the compound could facilitate its interaction with and disruption of microbial cell membranes.

Experimental Validation

-

Anti-inflammatory Activity:

-

Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as an in vitro model of inflammation.

-

Treat the cells with N-(3,4-dimethylphenyl)urea prior to or concurrently with LPS stimulation.

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

-

-

Antimicrobial Activity:

-

Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods.

-

Further mechanistic studies could involve enzyme inhibition assays with purified microbial enzymes or membrane permeability assays.

-

Quantitative Data Summary of Related Phenylurea Derivatives

| Compound Class | Biological Activity | Target(s) | IC50/GI50/MIC | Reference(s) |

| N-Aryl Urea Derivatives | Anti-inflammatory | TNF-α, IL-6 | 62-68% inhibition (TNF-α), 86-92% inhibition (IL-6) at 10 µM | [14] |

| Diarylureas | Anticancer (Kinase Inhibition) | PDGFR-β, FLT-3, KDR | 3-8 nM | [11] |

| Diarylureas | Antiproliferative (HUVECs) | - | 11.67 µM | [11] |

| N-(3,5-dimethylphenyl) Derivative | PET Inhibition | Photosystem II | ~10 µM | [6] |

| Phenylurea Derivative | Antimicrobial (S. aureus) | PBP4 | - | [15][16] |

Conclusion and Future Directions

While N-(3,4-dimethylphenyl)urea is primarily recognized as a synthetic intermediate, the extensive biological activities of the broader phenylurea class strongly suggest its potential for direct cellular effects. The most probable mechanisms of action include the inhibition of photosynthetic electron transport, modulation of kinase signaling pathways in mammalian cells, and potential anti-inflammatory or antimicrobial activities.

This technical guide provides a framework for initiating research into the cellular mechanisms of N-(3,4-dimethylphenyl)urea. The proposed experimental workflows and protocols offer a starting point for a systematic investigation. Future research should focus on synthesizing and testing a focused library of derivatives of N-(3,4-dimethylphenyl)urea to establish clear structure-activity relationships for each of these potential biological activities. Such studies will be instrumental in unlocking the full therapeutic or agrochemical potential of this versatile chemical scaffold.

References

- Effect of Nitrification Inhibitors on Photosynthesis and Nitrogen Metabolism in 'Sweet Sapphire' (V. vinifera L.) Grape Seedlings - MDPI. (URL not available)

-

Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC - NIH. Available from: [Link]

-

The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation - PubMed. Available from: [Link]

-

Dimethylurea – Knowledge and References - Taylor & Francis. Available from: [Link]

-

URD12: A urea derivative with marked antitumor activities - PMC - NIH. Available from: [Link]

- Photosynthesis involvement in the mechanism of action of diphenyl ether herbicides. (URL not available)

-

Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Available from: [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents - PMC. Available from: [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC - NIH. Available from: [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH. Available from: [Link]

-

(PDF) Effect of Nitrification Inhibitors on Photosynthesis and Nitrogen Metabolism in 'Sweet Sapphire' (V. vinifera L.) Grape Seedlings - ResearchGate. Available from: [Link]

-

Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity | Request PDF - ResearchGate. Available from: [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. Available from: [Link]

-

N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea - PMC - NIH. Available from: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available from: [Link]

-

Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. Available from: [Link]

-

The Biological Roles of Urea: A Review of Preclinical Studies - PMC - PubMed Central. Available from: [Link]

-

DIMETHYL UREA - Ataman Kimya. Available from: [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - MDPI. Available from: [Link]

-

N,N-Dimethyl-N'-[3-(trifluoro-methyl)-phenyl]-urea - PubMed. Available from: [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI. Available from: [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - Frontiers. Available from: [Link]

-

The effects of nitrogen application on the growth, photosynthesis, and antioxidant activity of Amaranthus viridis - Photosynthetica. Available from: [Link]

-

The Cell Killing Mechanisms of Hydroxyurea - MDPI. Available from: [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Available from: [Link]

-

Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed. Available from: [Link]

-

Development of phenyl‐urea‐based small molecules that target penicillin‐binding protein 4 | Request PDF - ResearchGate. Available from: [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC - PubMed Central. Available from: [Link]

-

A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - MDPI. Available from: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

- 6. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photosynthesis involvement in the mechanism of action of diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)urea: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dimethylphenyl)urea (CAS No. 114-79-4), a small molecule of interest within the broader class of diaryl ureas. While specific research on this particular compound is limited, this document synthesizes available information on its chemical identity, synthesis, and analytical characterization. Furthermore, by drawing upon the extensive research into structurally related diaryl ureas, we explore its potential applications in drug discovery, particularly in oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers investigating 1-(3,4-dimethylphenyl)urea and its derivatives, providing both theoretical context and practical methodologies.

Introduction and Chemical Identity

1-(3,4-Dimethylphenyl)urea, also known as N-(3,4-dimethylphenyl)urea, belongs to the class of N-arylureas, a significant pharmacophore in modern medicinal chemistry.[1] The urea moiety is a versatile functional group capable of forming multiple hydrogen bonds with biological targets, making it a privileged scaffold in drug design.[2] Diaryl ureas, in particular, have gained prominence as potent inhibitors of various protein kinases, with several compounds in this class achieving clinical success as anticancer agents.[3][4]

Table 1: Chemical Identifiers and Properties of 1-(3,4-Dimethylphenyl)urea

| Property | Value | Reference |

| CAS Number | 114-79-4 | [5] |

| IUPAC Name | 1-(3,4-dimethylphenyl)urea | N/A |

| Molecular Formula | C₉H₁₂N₂O | [5] |

| Molecular Weight | 164.21 g/mol | N/A |

| Canonical SMILES | CC1=C(C)C=C(NC(=O)N)C=C1 | N/A |

| InChI Key | QXMHXGOAGXRUNH-UHFFFAOYSA-N | N/A |

Synthesis of 1-(3,4-Dimethylphenyl)urea

The synthesis of unsymmetrical diaryl ureas like 1-(3,4-dimethylphenyl)urea can be achieved through several established synthetic routes. The most common and direct method involves the reaction of a primary amine with an isocyanate. Alternative methods, which avoid the use of potentially hazardous isocyanates, include the reaction of amines with phosgene equivalents or the carbonylation of amines.

Synthesis via Isocyanate Intermediate

This is a widely used method due to its efficiency and high yields. The synthesis proceeds in two main steps: the formation of the isocyanate from the corresponding amine, followed by the reaction with another amine to form the urea linkage.

Step 1: Synthesis of 3,4-dimethylphenyl isocyanate

-

To a solution of 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a phosgene equivalent like triphosgene (0.4 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt, and the filtrate containing the 3,4-dimethylphenyl isocyanate is used directly in the next step.

Step 2: Synthesis of 1-(3,4-dimethylphenyl)urea

-

To the solution of 3,4-dimethylphenyl isocyanate from the previous step, add a solution of ammonia (or a suitable amine) in a compatible solvent.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Synthesis: Reaction of 3,4-Dimethylaniline Hydrochloride with Urea

This method provides a one-pot synthesis of phenylureas, avoiding the isolation of the isocyanate intermediate.[6]

-

Prepare a solution of 3,4-dimethylaniline hydrochloride (1 equivalent) and urea (1.1 equivalents) in water.

-

Heat the solution to boiling under a reflux condenser for 1.5 to 2 hours.[6]

-

During this time, the product, 1-(3,4-dimethylphenyl)urea, will begin to crystallize out of the solution.

-

After the reaction period, cool the mixture and filter the solid product by suction.

-

Wash the crystals with cold water to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization.

Biological Context and Potential Applications

While specific biological activity data for 1-(3,4-dimethylphenyl)urea is not extensively reported in the literature, the diaryl urea scaffold is a well-established pharmacophore with a wide range of biological activities.

Kinase Inhibition

Many diaryl urea derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[3][4] Compounds with this scaffold have been shown to target key kinases in oncogenic signaling pathways, such as VEGFR, PDGFR, and Raf kinases.[7][8] The urea moiety typically forms key hydrogen bond interactions with the hinge region of the kinase domain, while the aryl groups occupy adjacent hydrophobic pockets. It is plausible that 1-(3,4-dimethylphenyl)urea could serve as a valuable starting point or fragment for the design of novel kinase inhibitors.

Antimicrobial and Anti-inflammatory Activity

Derivatives of aryl ureas have also demonstrated promising antimicrobial and anti-inflammatory properties.[1] Some studies have reported the synthesis of novel urea derivatives with significant activity against various bacterial and fungal strains. Additionally, certain aryl ureas have been investigated as anti-inflammatory agents, potentially through the inhibition of pro-inflammatory signaling pathways.[9]

Analytical Methodologies

The characterization and quantification of 1-(3,4-dimethylphenyl)urea can be performed using a variety of standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the dimethylphenyl ring, the methyl groups, and the protons of the urea moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3500 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity.[11]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 1-(3,4-dimethylphenyl)urea and for its quantification in various matrices. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of synthesis reactions and for preliminary purity assessment.

Conclusion and Future Directions

1-(3,4-dimethylphenyl)urea is a readily accessible compound belonging to the medicinally important class of diaryl ureas. While specific biological data for this molecule is currently sparse, its structural features suggest it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and potential applications of 1-(3,4-dimethylphenyl)urea. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a panel of relevant targets, such as protein kinases and microbial enzymes, to fully elucidate its therapeutic potential.

References

Sources

- 1. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea (EVT-2505694) | 2415587-02-7 [evitachem.com]

- 3. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Urea, N,N'-dimethyl-N,N'-diphenyl- [webbook.nist.gov]

- 8. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Dimethyl-1,3-diphenylurea | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of 1,3-dicyclohexylurea in Human Serum by HPLC/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(3,4-dimethylphenyl)urea: A Technical Guide for Researchers

Introduction

N-(3,4-dimethylphenyl)urea is a disubstituted urea derivative with significant potential in medicinal chemistry and drug discovery. The urea functional group is a key pharmacophore in numerous clinically approved therapies, valued for its ability to form stable hydrogen bonds with biological targets.[1][2] The 3,4-dimethylphenyl substituent provides a specific lipophilic and steric profile that can be tailored to modulate a compound's pharmacokinetic and pharmacodynamic properties. Accurate and comprehensive structural elucidation of this and similar molecules is paramount for advancing drug development programs. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of N-(3,4-dimethylphenyl)urea. The focus is not only on the data itself but also on the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(3,4-dimethylphenyl)urea, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Expertise & Experience: The "Why" Behind Experimental Choices in NMR

The choice of solvent and experimental parameters in NMR is critical for obtaining high-quality, interpretable spectra.

-

Solvent Selection: Urea derivatives often exhibit limited solubility in non-polar solvents like chloroform-d (CDCl₃) and may show significant hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently the solvent of choice for ureas.[3][4] Its high polarity effectively solvates the molecule, disrupting intermolecular hydrogen bonds and leading to sharper signals, particularly for the N-H protons. Furthermore, the residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically overlap with key signals of the analyte.[5]

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is generally sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer (400 MHz or higher).

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of N-(3,4-dimethylphenyl)urea.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N-(3,4-dimethylphenyl)urea.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Trustworthiness: A Self-Validating System for Spectral Interpretation

The predicted ¹H and ¹³C NMR spectra of N-(3,4-dimethylphenyl)urea are presented below. The interpretation relies on established chemical shift ranges, splitting patterns, and the electronic effects of the substituents.

¹H NMR (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | Singlet | 1H | Ar-NH -CO | The urea N-H proton attached to the aromatic ring is expected to be deshielded due to the electron-withdrawing effect of the carbonyl group and resonance with the phenyl ring. |

| ~7.15 | Singlet | 1H | Ar-H (H-2) | This aromatic proton is adjacent to the bulky urea substituent and ortho to a methyl group, leading to a distinct singlet. |

| ~7.05 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to one methyl group and meta to the other, appearing as a doublet due to coupling with H-5. |

| ~6.90 | Doublet | 1H | Ar-H (H-5) | This proton is meta to the urea group and coupled to H-6, resulting in a doublet. |

| ~5.80 | Broad Singlet | 2H | -CO-NH₂ | The terminal NH₂ protons are typically broad due to quadrupole effects of the nitrogen atom and potential exchange with trace water in the solvent. |

| ~2.15 | Singlet | 3H | Ar-CH₃ (C-4) | The methyl protons at the C-4 position. |

| ~2.10 | Singlet | 3H | Ar-CH₃ (C-3) | The methyl protons at the C-3 position. |

¹³C NMR (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~156.0 | C =O | The carbonyl carbon of the urea group is highly deshielded and appears significantly downfield. |

| ~137.0 | Ar-C -NH | The aromatic carbon directly attached to the urea nitrogen. |

| ~135.5 | Ar-C -CH₃ (C-4) | The aromatic carbon bearing the methyl group at the C-4 position. |

| ~130.0 | Ar-C -CH₃ (C-3) | The aromatic carbon bearing the methyl group at the C-3 position. |

| ~129.5 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~120.0 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~117.0 | Ar-C H (C-2) | Aromatic methine carbon. |

| ~19.5 | Ar-C H₃ (C-4) | Methyl carbon at the C-4 position. |

| ~18.5 | Ar-C H₃ (C-3) | Methyl carbon at the C-3 position. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For N-(3,4-dimethylphenyl)urea, IR spectroscopy provides definitive evidence for the urea moiety and the substituted aromatic ring.

Expertise & Experience: Causality in Sample Preparation

As N-(3,4-dimethylphenyl)urea is a solid at room temperature, the choice of sample preparation method is crucial for obtaining a high-quality spectrum.

-

KBr Pellet Method: This is a traditional and highly effective technique for solid samples.[6][7] The sample is finely ground with potassium bromide (KBr), which is transparent to infrared radiation, and then compressed into a thin, semi-transparent pellet.[6][8] This minimizes scattering of the IR beam and produces sharp, well-defined absorption bands. It is essential to use dry KBr and to grind the sample to a particle size smaller than the wavelength of the incident IR radiation to reduce scattering losses.[9]

-

Attenuated Total Reflectance (ATR): ATR is a more modern and convenient technique that requires minimal sample preparation.[10] The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, with an evanescent wave penetrating a short distance into the sample, allowing for the measurement of its absorption spectrum.[10] This method is particularly useful for rapid screening and for samples that are difficult to grind.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of N-(3,4-dimethylphenyl)urea and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[7]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Presentation and Interpretation

The IR spectrum of N-(3,4-dimethylphenyl)urea is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric and symmetric) | Amide (NH₂) |

| 3300 - 3200 | N-H Stretch | Amide (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |

| 1660 - 1640 | C=O Stretch (Amide I band) | Urea |

| 1620 - 1580 | N-H Bend (Amide II band) | Amide |

| 1550 - 1450 | C=C Stretch | Aromatic Ring |

| 850 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Aromatic |

The presence of strong absorptions in the N-H stretching region (3450-3200 cm⁻¹) and a prominent C=O stretching band (Amide I) around 1650 cm⁻¹ are definitive indicators of the urea functionality.[11] The pattern of C-H out-of-plane bending in the fingerprint region (below 900 cm⁻¹) can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives, often producing a prominent protonated molecule [M+H]⁺.[1]

Expertise & Experience: Choosing the Right Ionization Method

-

Electrospray Ionization (ESI): ESI is the preferred method for many polar, non-volatile compounds like substituted ureas.[1] It involves dissolving the sample in a suitable solvent and spraying it through a high-voltage capillary to create charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. This gentle process typically results in the observation of the intact molecular ion (or a protonated/adducted version), which directly provides the molecular weight.

-

Electron Ionization (EI): While EI is a classic and robust ionization technique, it is a high-energy process that often leads to extensive fragmentation of the molecule. This can make it difficult to observe the molecular ion peak for some compounds. However, the resulting fragmentation pattern can be highly characteristic and useful for structural elucidation, particularly for distinguishing between isomers.[12]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of N-(3,4-dimethylphenyl)urea (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the formation of [M+H]⁺ ions in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

The expected molecular weight of N-(3,4-dimethylphenyl)urea (C₉H₁₂N₂O) is 164.21 g/mol . Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 165.22.

-

Data Interpretation: Predicting the Mass Spectrum

High-Resolution ESI-MS:

-

Expected [M+H]⁺: m/z 165.0977 (Calculated for C₉H₁₃N₂O⁺)

Tandem MS (MS/MS) Fragmentation:

Further structural information can be obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). A plausible fragmentation pathway for protonated N-(3,4-dimethylphenyl)urea involves the cleavage of the C-N bond, leading to the elimination of isocyanate.[1][13]

-

Key Fragment Ion: A characteristic fragment would be the 3,4-dimethylaniline ion at m/z 122.0964 (C₈H₁₂N⁺), resulting from the loss of isocyanic acid (HNCO) from the protonated molecule.

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized batch of N-(3,4-dimethylphenyl)urea.

Caption: Integrated workflow for the synthesis and spectroscopic validation of N-(3,4-dimethylphenyl)urea.

This structured approach ensures that the identity, purity, and structure of the compound are rigorously confirmed. The IR spectrum provides a quick check for the presence of the key functional groups. Mass spectrometry confirms that the compound has the correct molecular weight. Finally, NMR spectroscopy provides the detailed atomic-level information required for unambiguous structural assignment.

Conclusion

The spectroscopic characterization of N-(3,4-dimethylphenyl)urea is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a comprehensive framework for researchers, emphasizing not only the expected data but also the underlying scientific principles that guide experimental design and data interpretation. By following these protocols and understanding the causality behind them, scientists in drug discovery and development can confidently elucidate and validate the structures of novel urea derivatives, accelerating the journey from chemical synthesis to biological application.

References

-

University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-